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Introduction

Fura Red is a versatile and widely used fluorescent indicator for the ratiometric measurement
of intracellular calcium ([Ca2*]i) concentrations. As a visible light-excitable analog of the popular
UV-excitable dye Fura-2, Fura Red offers several advantages, including reduced phototoxicity
and minimized background autofluorescence, making it an ideal tool for studying Ca?* signaling
in a variety of cell types.[1][2] This document provides detailed application notes and protocols
for the use of Fura Red in monitoring intracellular calcium dynamics, with a focus on
applications in academic research and drug development.

Fura Red's unique spectral properties allow for ratiometric imaging, a technique that minimizes
iIssues such as uneven dye loading, cell thickness variations, and photobleaching.[3] Upon
binding to Ca?*, Fura Red exhibits a characteristic shift in its fluorescence excitation spectrum.
Typically, when excited at approximately 488 nm, its fluorescence emission decreases as Ca2*
concentration rises.[4][5] Conversely, excitation at a shorter wavelength, around 405-435 nm,
results in an increase in fluorescence emission with increasing Ca2* levels.[3][6] The ratio of
the fluorescence intensities at two different excitation wavelengths provides a quantitative
measure of the intracellular calcium concentration.

Key Features and Applications

Advantages of Fura Red:
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 Visible Light Excitation: Reduces phototoxicity and cell damage compared to UV-excitable
dyes like Fura-2, enabling longer-term imaging studies.[1]

» Ratiometric Measurement: Provides more accurate and reproducible quantification of [Ca2*]i
by correcting for experimental variables.[3]

e Long-Wavelength Emission: Minimizes interference from cellular autofluorescence, leading
to an improved signal-to-noise ratio.[4]

» Multiplexing Capability: Its red emission spectrum allows for simultaneous use with green
fluorescent probes, such as GFP-tagged proteins, for multi-parameter analysis.[4]

Applications in Research and Drug Development:

o G-Protein Coupled Receptor (GPCR) Signaling: Characterizing the activation of Gg-coupled
GPCRs that lead to inositol trisphosphate (IPs)-mediated Ca?* release from intracellular
stores.[7][8]

e Calcium Channel Modulation: Screening and characterizing compounds that modulate the
activity of voltage-gated calcium channels (VGCCs) and store-operated calcium entry
(SOCE) channels.[9]

e High-Throughput Screening (HTS): Fura Red is well-suited for HTS campaigns to identify
novel agonists or antagonists of ion channels and GPCRs in a microplate format.[10]

» Toxicology and Safety Pharmacology: Assessing the potential of drug candidates to disrupt
intracellular calcium homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fura Red and provide a
comparison with other common calcium indicators.

Table 1: Spectral and Chemical Properties of Fura Red
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Property Value Reference(s)

Excitation Maximum (Ca2*-

~435 nm 1][6
bound) LHie]
Excitation Maximum (Ca?*-

~470-488 nm [11]
free)

Emission Maximum ~639-660 nm [41[6]
Dissociation Constant (Kd) for 140 nM - 1.6 pM (in vitro vs.

: [12][13]
Caz* intracellular)

Molecular Weight (AM ester) ~1089 g/mol [14]
Solvent for Stock Solution Anhydrous DMSO [11]

Note: The Kd of Fura Red for Ca2* can be significantly influenced by the intracellular
environment, including protein binding and viscosity. It is recommended to perform an in situ
calibration for the most accurate quantitative measurements.[13]

Table 2: Comparison of Common Ratiometric Calcium Indicators
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Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving
intracellular calcium and the general experimental workflow for using Fura Red.

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/g-protein-coupled/cell-based-second-messenger-assays/fura-2-calcium-indicator.html
https://www.semanticscholar.org/paper/Ratiometric-Analysis-of-Fura-Red-by-Flow-Cytometry%3A-Wendt-Ferry/92b8600302fa11f9035a82cf05a047c51c2205dd
https://www.benchchem.com/product/b116846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cytosol

Extracellular Space Plasma Membrane »
. Activates Cleaves
Agonist Binds GPCR PLC PIP2

Endpplasmic Reticulum
\

Opens
IP3 Receptor Caz* Store M.

Binds

Click to download full resolution via product page

Caption: G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium
release.
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Caption: Store-Operated Calcium Entry (SOCE) pathway.
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Caption: General experimental workflow for measuring intracellular calcium with Fura Red.
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Experimental Protocols
l. Reagent Preparation

1. Fura Red-AM Stock Solution (2-5 mM):

e Prepare a stock solution of Fura Red-AM in high-quality, anhydrous dimethyl sulfoxide
(DMSO0).[11]

e For example, to make a 2 mM stock solution, dissolve 1 mg of Fura Red-AM (MW ~1089
g/mol ) in approximately 459 pL of DMSO.

 Aliquot the stock solution into single-use vials and store at -20°C, protected from light and
moisture. Avoid repeated freeze-thaw cycles.[17]

2. Pluronic™ F-127 Stock Solution (10-20% w/v):

e Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic AM ester
in aqueous media.[18]

o To prepare a 20% stock solution, dissolve 2 g of Pluronic™ F-127 in 10 mL of DMSO. Gentle
heating (e.g., 40°C) may be required.[18]

 Store at room temperature.
3. Probenecid Stock Solution (250 mM):

e Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-
esterified dye from the cells.[17]

e To prepare a 250 mM stock solution, dissolve probenecid in 1 M NaOH and then dilute with a
suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final volume.

4. Assay Buffer:

e A common assay buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM
HEPES, pH 7.4.
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o For many experiments, it is crucial to control the extracellular calcium concentration. Prepare
both Ca?*-containing and Ca?*-free (with EGTA) versions of the assay buffer.

Il. Cell Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type and
experimental conditions.

o Cell Plating: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates
for microplate reader assays, or on coverslips for microscopy) to achieve a confluent
monolayer on the day of the experiment.

e Prepare Loading Solution:

o For a final loading concentration of 5 uM Fura Red-AM, dilute the DMSO stock solution
into the assay buffer.

o To aid in dye solubilization, first mix the Fura Red-AM stock with an equal volume of 20%
Pluronic™ F-127 solution before diluting in the buffer. The final concentration of Pluronic™
F-127 should be around 0.02-0.04%.[11]

o If dye leakage is a concern, add probenecid to the loading solution for a final concentration
of 1-2.5 mM.

e Dye Loading:
o Remove the cell culture medium and wash the cells once with the assay buffer.
o Add the Fura Red-AM loading solution to the cells.

o Incubate for 30-60 minutes at 37°C. Incubation time and temperature may need to be
optimized.[11]

e Washing:

o Remove the loading solution and wash the cells twice with the assay buffer to remove any
extracellular dye.
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o If probenecid was used during loading, it is recommended to include it in the wash and
final assay buffer as well.

o De-esterification:

o Incubate the cells in the assay buffer for an additional 30 minutes at room temperature to
allow for complete de-esterification of the AM ester by intracellular esterases.[6]

o Ready for Measurement: The cells are now loaded with the active, Ca2*-sensitive form of
Fura Red and are ready for fluorescence measurements.

lll. Measurement Protocols

A. Fluorescence Microscopy:

¢ Instrument Setup:

[e]

Use a fluorescence microscope equipped with appropriate filter sets for Fura Red.

Excitation filters: ~435 nm and ~488 nm.

o

Dichroic mirror: with a cutoff around 500 nm.

[¢]

o

Emission filter: long-pass filter above 600 nm (e.g., 630 nm long-pass).
e Image Acquisition:

o Acquire a baseline fluorescence ratio by capturing images at both excitation wavelengths
before adding the stimulus.

o Add the experimental stimulus (e.g., agonist, ionophore, or depolarizing agent).

o Acquire a time-lapse series of image pairs at both excitation wavelengths to monitor the
change in the fluorescence ratio over time.

o Data Analysis:

o Define regions of interest (ROIs) over individual cells.
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o For each time point, calculate the ratio of the background-corrected fluorescence intensity
from the two excitation wavelengths (e.g., Fass / Fass).

o Convert the fluorescence ratio to [Ca?*]i using the Grynkiewicz equation (see below).
B. Flow Cytometry:
e Instrument Setup:

o Use a flow cytometer with lasers capable of exciting Fura Red at two different
wavelengths (e.g., a violet laser at ~405 nm and a blue or green laser at ~488-532 nm).[5]
[19]

o Set up emission detectors with appropriate bandpass filters to collect the red fluorescence
(e.g., 660/20 BP).[5]

o Data Acquisition:
o Acquire baseline fluorescence data for a short period.

o Add the stimulus and continue to acquire data to measure the change in fluorescence over
time.

o Data Analysis:

o Calculate the ratio of the fluorescence intensities from the two excitation channels over
time.[5]

C. Microplate Reader:
e Instrument Setup:
o Use a fluorescence microplate reader with dual excitation capabilities.

o Set the excitation wavelengths (e.g., 435 nm and 470 nm) and the emission wavelength
(e.g., 630 nm or 650 nm).[11]

o Use appropriate cutoff filters to minimize bleed-through.[11]
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e Measurement:

o Measure the baseline fluorescence ratio in each well.

o Use an automated injector to add the stimulus to the wells.

o Immediately begin kinetic reading of the fluorescence at both excitation wavelengths.
o Data Analysis:

o Calculate the ratio of the fluorescence intensities for each well over time.

o The data can be used to generate dose-response curves for compound screening.

IV. Data Analysis: Calculating Intracellular Calcium
Concentration

The intracellular free calcium concentration can be calculated from the fluorescence ratio using
the Grynkiewicz equation:

[Caz*]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax,A2 / Fmin,A2)
Where:
o [Caz*]i: Intracellular free calcium concentration.

o Kd: The dissociation constant of Fura Red for Ca2*. This should be determined
experimentally under conditions that mimic the intracellular environment.

e R: The measured fluorescence ratio (Intensity at A1 / Intensity at A2).

e Rmin: The fluorescence ratio in the absence of Ca2* (determined using a Ca?*-free buffer
with a chelator like EGTA).

* Rmax: The fluorescence ratio at saturating Ca2* concentrations (determined using a high
Ca?* buffer and a calcium ionophore like ionomycin).
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e Fmax,A2 / Fmin,A2: The ratio of fluorescence intensities at the second excitation wavelength
(the Ca2*-insensitive wavelength) for Caz+-free (Fmin) and Ca2*-saturated (Fmax)
conditions.

In Vitro Calibration:

An in vitro calibration is necessary to determine the values of Rmin, Rmax, and the
fluorescence ratio at the second wavelength. This is typically done by measuring the
fluorescence of the free acid form of Fura Red in a series of calibration buffers with known
Ca?* concentrations.

Conclusion

Fura Red is a powerful tool for investigating intracellular calcium signaling in a wide range of
biological systems. Its visible light excitability and ratiometric properties make it a valuable
alternative to traditional UV-excitable dyes. By following the detailed protocols and
understanding the principles of data analysis outlined in these application notes, researchers
and drug development professionals can effectively utilize Fura Red to gain critical insights into
the complex roles of calcium in cellular function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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